Cas no 33621-60-2 (5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine)

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an amino group at the 2-position and a 4-methylphenyl moiety at the 5-position. This structure imparts notable chemical stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and heterocyclic components contribute to its utility in the development of bioactive molecules, particularly as a scaffold for antimicrobial or antitumor agents. The compound’s well-defined synthesis route and purity ensure consistent performance in research applications. Its compatibility with further functionalization allows for diverse derivatization, enhancing its versatility in organic and medicinal chemistry.
5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine structure
33621-60-2 structure
Product Name:5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
CAS No:33621-60-2
MF:C9H9N3O
MW:175.187261343002
MDL:MFCD02672695
CID:294364
PubChem ID:356898
Update Time:2025-05-24

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazol-2-amine,5-(4-methylphenyl)-
    • 2-AMINO-5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE
    • 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
    • 2-amino-5-(p-methylphenyl)-1,3,4-oxadiazole
    • 5-p-tolyl-[1,3,4]oxadiazol-2-ylamine
    • HMS2540J04
    • BB 0238215
    • SMR000229792
    • MFCD02672695
    • NSC-614449
    • DTXSID50326762
    • 33621-60-2
    • EN300-239727
    • CS-W018345
    • NSC 614449
    • AKOS000123338
    • MLS000700020
    • 5-p-Tolyl-1,3,4-oxadiazol-2-amine
    • NSC614449
    • SCHEMBL6903361
    • AS-43475
    • F3334-4732
    • 5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylamine
    • 5-(p-tolyl)-1,3,4-oxadiazol-2-amine
    • Z285233836
    • CHEMBL1409239
    • CCG-310096
    • 2,3-Dichloro-1-propanolphosphate
    • AP-015/15620006
    • DTXCID40277875
    • STK500751
    • ALBB-006412
    • MDL: MFCD02672695
    • Inchi: 1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
    • InChI Key: AXAUHVYAAUVJQR-UHFFFAOYSA-N
    • SMILES: O1C(N)=NN=C1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 175.07500
  • Monoisotopic Mass: 175.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • PSA: 64.94000
  • LogP: 2.20840

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine Security Information

  • HazardClass:IRRITANT

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine Pricemore >>

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5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:33621-60-2)5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
Order Number:A1182000
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:48
Price ($):168.0/587.0
Email:sales@amadischem.com

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine Related Literature

Additional information on 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine

Introduction to 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (CAS No. 33621-60-2)

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 33621-60-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole class, a scaffold known for its broad spectrum of biological activities and utility in drug design. The structural features of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, particularly the presence of a methyl-substituted phenyl ring and an amine functional group at the 2-position of the oxadiazole core, contribute to its unique chemical properties and potential pharmacological effects.

The oxadiazole ring system is a privileged structure in medicinal chemistry due to its ability to modulate various biological targets. It has been extensively studied for its applications in antiviral, anti-inflammatory, anticancer, and antimicrobial therapies. The amine substituent in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine not only enhances its solubility and bioavailability but also allows for further derivatization, enabling the development of novel analogs with improved pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine and biological targets. Studies have demonstrated that the compound can interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary computational studies suggest that this molecule may exhibit inhibitory activity against certain kinases and proteases, making it a promising candidate for the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

In vitro experiments have also highlighted the potential of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine as an antioxidant agent. The presence of the oxadiazole ring imparts radical-scavenging capabilities, which could be beneficial in mitigating oxidative stress-related pathologies. Furthermore, its structural motif suggests potential applications in drug delivery systems, where it could serve as a linker or anchor molecule to enhance the stability and targeted release of active pharmaceutical ingredients.

The synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine involves multi-step organic transformations that highlight the versatility of heterocyclic chemistry. The process typically begins with the formation of the oxadiazole core through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the methylphenyl group and the amine substituent at the 2-position. These synthetic strategies have been optimized to ensure high yields and purity, which are crucial for pharmaceutical applications.

The pharmacological evaluation of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine has revealed intriguing properties that warrant further investigation. In cell-based assays, this compound has shown dose-dependent effects on selected biological models, indicating its potential therapeutic value. Notably, its interaction with specific protein targets suggests mechanisms that could be exploited for therapeutic intervention. Additionally, studies on its metabolic stability have provided insights into possible routes for drug metabolism and excretion.

The safety profile of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine is another critical aspect that has been addressed in recent research. Preliminary toxicological studies have assessed its acute toxicity and chronic exposure effects in relevant models. These evaluations have provided valuable data on its safety margins and potential side effects under controlled conditions. Such information is essential for advancing preclinical development and ensuring patient safety in future clinical trials.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine. Predictive models have been employed to forecast its binding affinity to various targets and assess its potential efficacy. These computational tools complement traditional experimental approaches by providing rapid screening capabilities and reducing the time required for hit identification.

The future prospects for 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine are vast and multifaceted. Ongoing research aims to explore its applications in personalized medicine by tailoring derivatives to specific patient populations based on genetic or molecular profiles. Furthermore, collaborations between academic institutions and pharmaceutical companies are expected to yield novel formulations that enhance its therapeutic potential.

In conclusion,5-(4-methylphenyl)-1,3,4-Oxadiazol\-2\-amine (CAS No., 33621\-60\-2) represents a significant advancement in medicinal chemistry with diverse applications across multiple therapeutic areas., Its unique structural features, combined with promising pharmacological properties, make it a valuable compound for further research,, development,,and clinical translation.. As our understanding of biological systems continues to evolve,,this molecule is poised to play a pivotal role in next-generation pharmaceutical innovations..

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Amadis Chemical Company Limited
(CAS:33621-60-2)5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
A1182000
Purity:99%/99%
Quantity:1g/5g
Price ($):168.0/587.0
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